molecular formula C13H17NO3S B8040649 1-Tosylhexahydro-2H-azepine-2-one

1-Tosylhexahydro-2H-azepine-2-one

Cat. No.: B8040649
M. Wt: 267.35 g/mol
InChI Key: JBHQGJXHBSEKOX-UHFFFAOYSA-N
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Description

1-Tosylhexahydro-2H-azepine-2-one (Molecular Formula: C13H17NO3S, Molecular Weight: 267.34 g/mol) is a synthetic organic compound featuring a seven-membered lactam (azepan-2-one) core that is N-protected by a tosyl group. This specific protection with the 4-methylbenzenesulfonyl (tosyl) moiety is a critical feature, as it makes the compound a valuable building block and intermediate in organic synthesis and medicinal chemistry research . The saturated azepine ring system is a structure of high interest, as it is found in numerous natural products and pharmaceuticals with notable biological activity . For instance, analogous tetrahydroazepine scaffolds are present in compounds like the PKC inhibitor balanol and the Alzheimer's drug (-)-galanthamine . Researchers can utilize this N-tosylated derivative as a key precursor in the synthesis of more complex nitrogen-containing heterocycles. The tosyl group can act as both a protecting group for the nitrogen atom and an activating group, facilitating subsequent functionalization of the lactam ring. Potential research applications include exploring new synthetic methodologies for seven-membered ring systems, such as the silyl aza-Prins cyclization , and developing novel pharmacologically active molecules. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-11-6-8-12(9-7-11)18(16,17)14-10-4-2-3-5-13(14)15/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHQGJXHBSEKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from N-(6-Bromohexyl)-4-Toluenesulfonamide

The most direct method involves the cyclization of N-(6-bromohexyl)-4-toluenesulfonamide (1), derived from 1,6-dibromohexane and p-toluenesulfonamide. The reaction proceeds via nucleophilic substitution, where the bromine atom is displaced by the sulfonamide nitrogen, followed by intramolecular cyclization under basic conditions.

N-(6-Bromohexyl)-4-toluenesulfonamideBase (e.g., K2CO3)1-Tosylhexahydro-2H-azepine-2-one+HBr\text{N-(6-Bromohexyl)-4-toluenesulfonamide} \xrightarrow{\text{Base (e.g., K}2\text{CO}3)} \text{this compound} + \text{HBr}

Key Parameters :

  • Solvent : Dichloromethane or THF

  • Temperature : Reflux (40–60°C)

  • Yield : 74%

Purification : Recrystallization from ethanol or column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Beckmann Rearrangement of Oxime Derivatives

Oxime Formation and Rearrangement

Cyclohexanone oxime (2) undergoes Beckmann rearrangement in the presence of acidic catalysts (e.g., H₂SO₄, PCl₅) to yield ε-caprolactam intermediates. Tosylation of the lactam nitrogen with p-toluenesulfonyl chloride (TsCl) in pyridine affords the target compound.

Cyclohexanone OximeH2SO4ε-CaprolactamTsCl, PyridineThis compound\text{Cyclohexanone Oxime} \xrightarrow{\text{H}2\text{SO}4} \varepsilon\text{-Caprolactam} \xrightarrow{\text{TsCl, Pyridine}} \text{this compound}

Optimization Insights :

  • Catalyst : Heterogeneous Nb-MCM-41 increases rearrangement efficiency (90% conversion).

  • Side Reactions : Oligomerization minimized using deep eutectic solvents (e.g., choline chloride/urea).

Ring-Closing Metathesis (RCM) of Dienes

Grubbs Catalyst-Mediated Cyclization

Acyclic diene precursors (3) bearing tosyl-protected amines undergo RCM using Grubbs II catalyst to form the azepine ring.

Diene-TsGrubbs IIThis compound+Ethylene\text{Diene-Ts} \xrightarrow{\text{Grubbs II}} \text{this compound} + \text{Ethylene}

Conditions :

  • Catalyst Loading : 5 mol%

  • Solvent : Toluene, 40°C

  • Yield : 68–72%

Advantages : Stereoselectivity and compatibility with functional groups.

Reductive Amination and Lactamization

Two-Step Protocol

Step 1 : Reductive amination of 6-aminohexanoic acid (4) with p-toluenesulfonyl chloride forms N-Tosyl-6-aminohexanoic acid (5).
Step 2 : Lactamization via activation of the carboxylic acid (e.g., using EDCl/HOBt) yields the target compound.

6-Aminohexanoic AcidTsClN-Tosyl-6-aminohexanoic AcidEDCl/HOBtThis compound\text{6-Aminohexanoic Acid} \xrightarrow{\text{TsCl}} \text{N-Tosyl-6-aminohexanoic Acid} \xrightarrow{\text{EDCl/HOBt}} \text{this compound}

Key Data :

  • Activation Reagents : EDCl/HOBt vs. DCC/DMAP (higher purity with EDCl).

  • Yield : 65%.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield (%) Purity
N-AlkylationN-(6-Bromohexyl)-TsK₂CO₃74>95%
Beckmann RearrangementCyclohexanone OximeH₂SO₄/Nb-MCM-4168–8590–92%
RCMDiene-TsGrubbs II68–7288%
Reductive Amination6-Aminohexanoic AcidEDCl/HOBt6593%

Trade-offs :

  • N-Alkylation : High yield but requires hazardous brominated intermediates.

  • Beckmann Rearrangement : Scalable but generates stoichiometric byproducts.

  • RCM : Stereocontrol but costly catalysts.

Mechanistic Considerations and Side Reactions

Competing Pathways in Cyclization

Intramolecular cyclization competes with intermolecular oligomerization. Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states.

Tosyl Group Stability

The tosyl group is stable under acidic conditions but susceptible to nucleophilic attack in strong bases (e.g., LiAlH₄).

Chemical Reactions Analysis

Types of Reactions

1-Tosylhexahydro-2H-azepine-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles replace the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the azepine ring.

    Reduction: Reduced forms of the azepine ring.

    Substitution: Compounds where the tosyl group is replaced by the nucleophile.

Scientific Research Applications

Applications in Organic Synthesis

1-Tosylhexahydro-2H-azepine-2-one serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:

  • Synthesis of Heterocycles: The compound can be utilized to create diverse nitrogen-containing heterocycles through various cyclization reactions. For instance, it has been employed in the synthesis of dihydropyrazinones via morpholine acetal rearrangement, showcasing its utility in generating densely functionalized molecular scaffolds .
  • Diversity-Oriented Synthesis (DOS): In drug discovery, DOS strategies utilize compounds like this compound to generate libraries of structurally diverse molecules. This approach facilitates the identification of novel bioactive compounds through high-throughput screening methods .

Biological Applications

The biological relevance of this compound is underscored by its potential therapeutic applications:

  • Anticancer Activity: Research indicates that derivatives of azepinones exhibit cytostatic effects on cancer cell lines. For example, compounds derived from this compound have shown promise in inhibiting cell growth in metastatic melanoma models .
  • Modulation of Biological Pathways: The compound's ability to interact with various biological targets makes it a candidate for further exploration in pharmacological studies aimed at treating complex disorders through phenotypic screening approaches .

Case Study 1: Synthesis and Evaluation of Bioactive Libraries

A study conducted at the University of Florence explored the synthesis of nitrogen-containing compounds using this compound as a starting material. The resulting libraries were subjected to phenotypic screening, leading to the discovery of several active modulators against human cancer cell lines. This research highlights the compound's role in generating diverse molecular entities for drug discovery .

Case Study 2: Mechanistic Studies on Anticancer Activity

In another investigation, researchers focused on the mechanism by which azepinone derivatives exert their cytostatic effects. The study revealed that these compounds induce apoptosis in cancer cells through specific signaling pathways, underscoring the therapeutic potential of this compound derivatives in oncology .

Mechanism of Action

The mechanism of action of 1-tosylhexahydro-2H-azepine-2-one involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azepine ring structure allows for various conformational changes, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

a) Structural Variations and Molecular Weight

  • Ethoxy substituent (CAS 193805-77-5): A smaller, electron-donating group, resulting in lower molecular weight (157.21 g/mol) compared to chloroacetyl derivatives .
  • Acetophenone-based derivative (CAS 20195-20-4): A bulkier aromatic substituent with hydroxyl groups, leading to higher molecular weight (249.31 g/mol) and possible hydrogen-bonding interactions .

b) Stability and Reactivity

  • No explicit stability or reactivity data are provided for these compounds in the evidence. However, the chloroacetyl group is prone to nucleophilic substitution due to the electron-withdrawing effect of chlorine, suggesting higher reactivity compared to ethoxy or aromatic substituents .
  • The ethoxy group is generally stable under neutral conditions but may undergo cleavage under acidic or reductive environments .

Limitations of Available Data

  • Physical properties (melting/boiling points, solubility) and quantitative reactivity metrics (e.g., reaction rates) are absent across all compounds.
  • Ecological impacts (e.g., biodegradability, bioaccumulation) and detailed toxicological profiles (e.g., chronic exposure effects) remain unaddressed in the provided sources.

Q & A

Q. How can researchers design experiments to explore the compound’s biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified tosyl or lactam groups and test against target enzymes (e.g., proteases).
  • In-Silico Docking : Use AutoDock Vina to predict binding affinities before in vitro assays .

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